molecular formula C10H12N2O2 B8645295 N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B8645295
M. Wt: 192.21 g/mol
InChI Key: XEHVVWZVBJBGMB-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

To a stirred warm (60°-70° C.) solution of concentrated H2SO4 (60 mL) and water (6 mL) was added in small portions N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide (15.0 g, 78 mM) so that the temperature of the reaction mixture did not exceed 70° C. After the addition was completed, the reaction mixture was heated at 80° C. for 10 min and then cooled and poured onto ice. The resulting mixture was filtered and the collected solids were washed with water and dried to provide the title compound (9.93 g, 72.6%); MS(CI): 176.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
72.6%

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[CH3:6][C:7]1[CH:8]=[C:9]([NH:14][C:15](=[O:19])[CH:16]=NO)[CH:10]=[C:11]([CH3:13])[CH:12]=1>O>[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]2[C:8]=1[C:16](=[O:1])[C:15](=[O:19])[NH:14]2

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)NC(C=NO)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 70° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the collected solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C(NC2=CC(=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.93 g
YIELD: PERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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